

# An In-depth Technical Guide to C.I. Direct Yellow 27

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## Compound of Interest

Compound Name: *C.I. Direct yellow 27*

Cat. No.: *B12372912*

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This guide provides a comprehensive overview of the chemical and physical properties of **C.I. Direct Yellow 27**, a monoazo dye. It is intended for researchers, scientists, and professionals in drug development and related fields. The document details the dye's chemical structure, spectroscopic data, and experimental protocols for its synthesis and analysis.

## Chemical and Physical Properties

**C.I. Direct Yellow 27** is a water-soluble dye known by several synonyms, including Direct Fast Yellow 5GL and Sirius Light Yellow 5G.[1][2][3] It presents as a yellow to yellow-orange crystalline powder.[1][4]

Property	Value	References
C.I. Name	Direct Yellow 27	<a href="#">[1]</a>
C.I. Number	13950	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	10190-68-8	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>25</sub> H <sub>20</sub> N <sub>4</sub> Na <sub>2</sub> O <sub>9</sub> S <sub>3</sub>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	662.62 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Structure	Single azo class	<a href="#">[1]</a>
Appearance	Yellow to yellow-orange powder	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SMILES String	[Na+]. [Na+].COc1ccccc1NC(=O)C(N =N\c2ccc(cc2S([O-])(=O)=O)- c3nc4ccc(C)c(c4s3)S([O-]) (=O)=O)=C(/C)O	<a href="#">[5]</a>
InChI Key	VHKQQPDOJAIOKS- NOBNIHJLSA-L	<a href="#">[5]</a>

## Spectroscopic Data

The spectroscopic properties of **C.I. Direct Yellow 27** are crucial for its identification and quantification.

Parameter	Value	Conditions	References
$\lambda_{\text{max}}$ (Absorbance)	393 nm	In water	[5][6]
227 nm	[2]		
275 nm, 443 nm	[7]		
Molar Extinction Coefficient ( $\epsilon$ )	53,000-57,000 $\text{M}^{-1}\text{cm}^{-1}$	at 224-230 nm in water (0.02 g/L)	[5]
Fluorescence Emission	532 nm	$\lambda_{\text{ex}} = 440 \text{ nm}$	[7]

## Experimental Protocols

The manufacturing process involves a diazotization reaction followed by an azo coupling.[1][4]

### Materials:

- 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid
- N-(2-methoxyphenyl)-3-oxobutanamide
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol
- Water

### Protocol:

- **Diazotization:** a. Prepare a suspension of 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in an acidic aqueous medium (e.g., hydrochloric acid). b. Cool the suspension to 0-5 °C in an ice bath with constant stirring. c. Slowly add a cooled aqueous solution of sodium nitrite. The addition should be controlled to maintain the

temperature below 5 °C. d. Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper to detect excess nitrous acid.

- Coupling: a. Prepare a solution of the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide, in an alkaline aqueous solution (e.g., sodium hydroxide). b. Cool the solution of the coupling component to 0-5 °C. c. Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5 °C and a slightly alkaline pH throughout the addition to facilitate the coupling reaction. e. Continue stirring for several hours until the coupling reaction is complete.
- Isolation and Purification: a. The resulting dye will precipitate out of the solution. b. Isolate the precipitate by filtration. c. Wash the filter cake with a salt solution to remove impurities. d. Dry the purified dye in an oven at a suitable temperature.

This protocol outlines a general method for studying the interaction of Direct Yellow 27 with proteins, such as bovine serum albumin (BSA), using spectroscopic techniques.[\[7\]](#)

#### Materials:

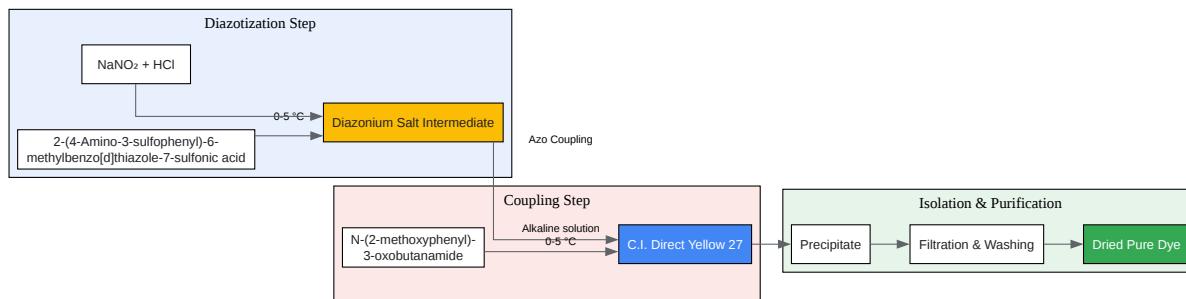
- **C.I. Direct Yellow 27**
- Bovine Serum Albumin (BSA)
- Phosphate buffer (pH 7.4)
- UV-Vis Spectrophotometer
- Fluorometer
- Circular Dichroism (CD) Spectrometer

#### Protocol:

- Sample Preparation: a. Prepare a stock solution of **C.I. Direct Yellow 27** in the phosphate buffer. b. Prepare a stock solution of BSA in the same buffer. c. Prepare a series of solutions with a fixed concentration of BSA and varying concentrations of Direct Yellow 27.

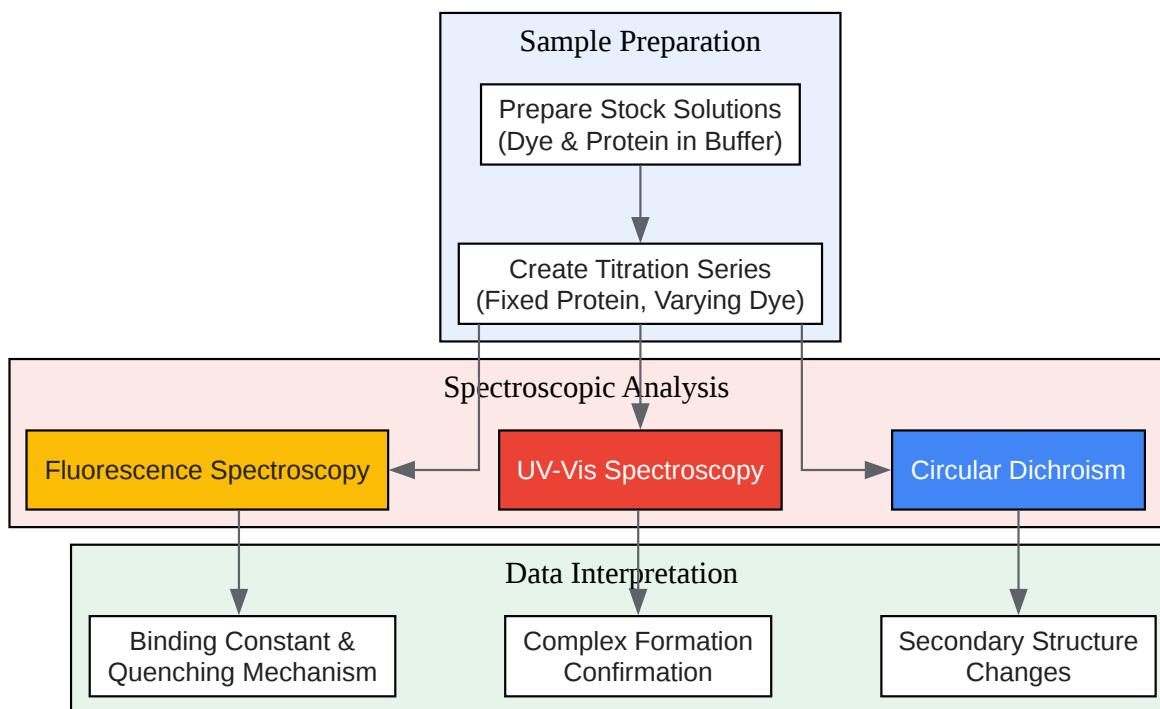
- Fluorescence Quenching Analysis: a. Record the fluorescence emission spectra of the BSA solutions in the presence of increasing concentrations of the dye. The excitation wavelength for BSA is typically around 280 nm or 295 nm. b. Analyze the quenching of BSA's intrinsic fluorescence to determine the binding constant and quenching mechanism (static or dynamic) using the Stern-Volmer equation.
- UV-Vis Absorbance Spectroscopy: a. Record the UV-Vis absorption spectra of the dye, the protein, and the dye-protein mixtures. b. Analyze any changes in the absorption spectra to confirm complex formation.
- Circular Dichroism (CD) Spectroscopy: a. Record the far-UV CD spectra (200-250 nm) of BSA in the absence and presence of the dye. b. Analyze changes in the CD spectra to determine alterations in the secondary structure of the protein upon binding to the dye.

## Diagrams



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Caption: Synthesis workflow of **C.I. Direct Yellow 27**.



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